![molecular formula C9H5ClF3N3OS B2725625 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338422-93-8](/img/structure/B2725625.png)
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,4-dihydro-3H-pyrazol-3-one
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Description
This compound is a derivative of pyrazolone, a class of organic compounds . It contains a pyrazolone core, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a trifluoromethyl group and a chloro group attached to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolone ring attached to a pyridine ring via a sulfanyl group . The pyridine ring carries a trifluoromethyl group and a chloro group . The exact 3D structure can be determined using techniques like X-ray crystallography, but such data is not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Synthesis and Molecular Structure
The chemical compound 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,4-dihydro-3H-pyrazol-3-one is involved in various synthesis processes and studies concerning its molecular structure and properties. For instance, researchers have developed methods for synthesizing pyridine-SF4-isoxazolines, where heterocycles are connected by a rodlike trans-SF4 linker, highlighting potential applications in drug development due to the SF4 linkers being a viable alternative to para-substituted benzenes and alkynes (Maruno, Hada, Sumii, Nagata, & Shibata, 2022).
Another study involved the synthesis, X-ray crystal structure, and computational study of novel pyrazolo[3,4-b]pyridin-3-ol derivatives, demonstrating the sulfonylation and acylation processes to obtain various substituted products, emphasizing the compound's versatility in chemical synthesis and the detailed analysis of its molecular structure through X-ray diffraction and DFT calculations (Shen, Tang, Wu, Pan, & Diao, 2014).
Catalysis and Chemical Reactions
The compound's derivatives have also been explored for their catalytic properties in chemical reactions. For example, heteroarenium salts, including those derived from pyrazoles, have been investigated for their ability to activate hydrogen peroxide in oxidations, offering a simple and efficient catalyst for sulfoxidation and other oxidation reactions (Šturala, Boháčová, Chudoba, Metelková, & Cibulka, 2015).
Materials Science and Polymer Synthesis
In materials science, the compound and its related structures are utilized in the synthesis of novel materials. For instance, transparent aromatic polyimides derived from thiophenyl-substituted benzidines have been developed, showing high refractive indices and small birefringences, indicating potential applications in optics and electronics due to their excellent thermomechanical stabilities and optical properties (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3OS/c10-5-1-4(9(11,12)13)2-14-8(5)18-6-3-15-16-7(6)17/h1-3,6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMANDCTCYVDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C1SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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